1-Aminopyridin-1-ium-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminopyridin-1-ium-4-carboxylate is a chemical compound with the molecular formula C6H6N2O2. It is characterized by a pyridine ring attached to both an amino group and a carboxyl group. This compound is typically found as a white to yellowish powder. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Wissenschaftliche Forschungsanwendungen
1-Aminopyridin-1-ium-4-carboxylate has a wide range of scientific research applications:
Chemistry: In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes.
Medicine: This compound is investigated for its potential therapeutic properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of 1-Aminopyridin-1-ium-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the compound’s purity and consistency for commercial use .
Analyse Chemischer Reaktionen
1-Aminopyridin-1-ium-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and carboxyl groups in this compound make it susceptible to substitution reactions.
Wirkmechanismus
The mechanism of action of 1-Aminopyridin-1-ium-4-carboxylate involves its interaction with specific molecular targets. The amino and carboxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various cellular pathways and processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Aminopyridin-1-ium-4-carboxylate can be compared with other similar compounds, such as:
4-Aminopyridine: This compound has a similar pyridine ring structure but lacks the carboxyl group.
Pyridine-4-carboxylic acid: This compound has a carboxyl group attached to the pyridine ring but lacks the amino group.
The presence of both amino and carboxyl groups in this compound makes it unique compared to these similar compounds. This dual functionality allows for a broader range of chemical reactions and applications .
Eigenschaften
IUPAC Name |
1-aminopyridin-1-ium-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-8-3-1-5(2-4-8)6(9)10/h1-4H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXQDONGFDLDBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.